(+/-)5,6-DHET lactone
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Overview
Description
Preparation Methods
(+/-)5,6-DHET lactone is synthesized from 5,6-EET through a lactonization process. In solution, 5,6-EET degrades into 5,6-DiHET and 5,6-δ-lactone, which can be converted to 5,6-DiHET and quantified by GC-MS . The synthetic route involves the use of specific reaction conditions to ensure the formation of the lactone ring.
Chemical Reactions Analysis
(+/-)5,6-DHET lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The lactone ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
(+/-)5,6-DHET lactone has several scientific research applications:
Chemistry: It is used as a model compound to study lactonization and related chemical processes.
Mechanism of Action
The mechanism of action of (+/-)5,6-DHET lactone involves its interaction with specific molecular targets and pathways. It induces vasodilation by increasing intracellular calcium levels in a dose-dependent manner. This effect can be blocked by the nitric oxide scavenger L-NAME, indicating that nitric oxide plays a role in its mechanism of action . The compound’s ability to induce vasodilation is significant in the context of cardiovascular research.
Comparison with Similar Compounds
(+/-)5,6-DHET lactone is unique compared to other similar compounds due to its specific lactonized structure and biological activity. Similar compounds include:
5,6-EET: The precursor to this compound, known for its vasodilatory properties.
5,6-DiHET: Another related compound that can be converted to this compound.
Other EETs and DHETs: These compounds share similar biological activities but differ in their specific structures and effects
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(6S)-6-[(1R,3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 |
InChI Key |
FVXUUVSFGPLNBJ-GSKBNKFLSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCCC(=O)O1)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O |
Origin of Product |
United States |
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